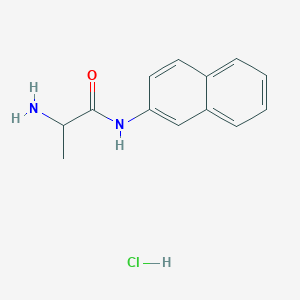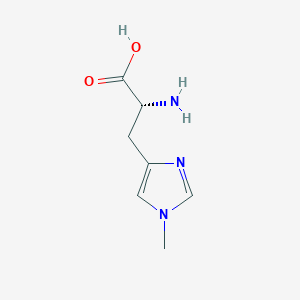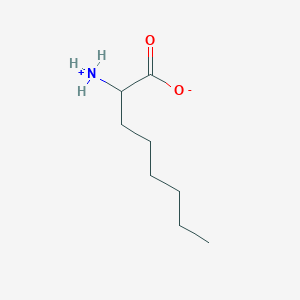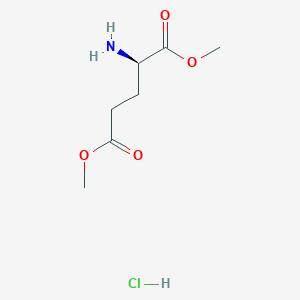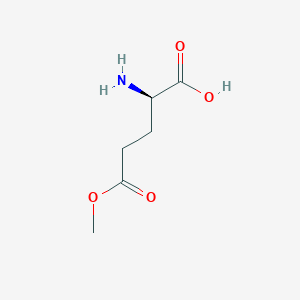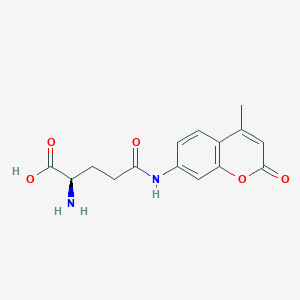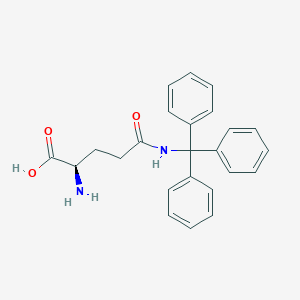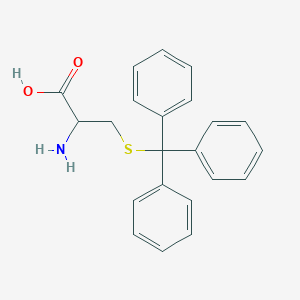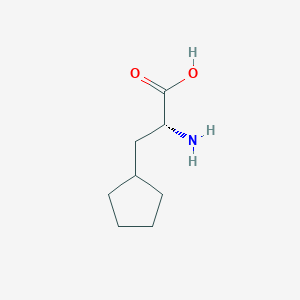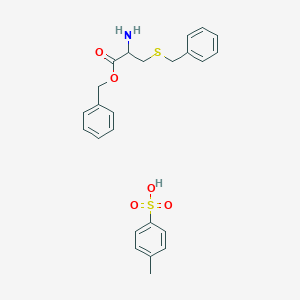
H-Cys(bzl)-obzl P-tosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Cys(bzl)-obzl P-tosylate: is a chemical compound that is often used in peptide synthesis. It is a derivative of cysteine, an amino acid that contains a thiol group. The compound is characterized by the presence of a benzyl group attached to the cysteine residue and a p-toluenesulfonyl (tosyl) group. This compound is valuable in various chemical reactions due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of H-Cys(bzl)-obzl P-tosylate typically involves the protection of the cysteine thiol group with a benzyl group. The process begins with the reaction of cysteine with benzyl bromide in the presence of a base such as sodium hydroxide. This reaction results in the formation of S-benzyl cysteine. The next step involves the esterification of the carboxyl group of cysteine with benzyl alcohol, forming the benzyl ester. Finally, the tosylation of the amino group is achieved by reacting the compound with p-toluenesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: H-Cys(bzl)-obzl P-tosylate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The tosyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Disulfide-linked cysteine derivatives.
Reduction: Free thiol-containing cysteine derivatives.
Substitution: Various substituted cysteine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
H-Cys(bzl)-obzl P-tosylate is widely used in scientific research due to its versatility:
Chemistry: It is used in peptide synthesis as a protected cysteine derivative.
Biology: It serves as a building block for the synthesis of peptides and proteins.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the synthesis of complex organic molecules and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of H-Cys(bzl)-obzl P-tosylate involves the protection and deprotection of functional groups during peptide synthesis. The benzyl group protects the thiol group of cysteine, preventing unwanted reactions. The tosyl group protects the amino group, allowing selective reactions at other sites. These protective groups can be removed under specific conditions, enabling the formation of the desired peptide bonds.
Comparaison Avec Des Composés Similaires
H-Cys(bzl)-OH: Lacks the tosyl group, making it less versatile in selective reactions.
H-Cys(bzl)-obzl: Lacks the tosyl group, used in simpler peptide synthesis.
H-Cys(bzl)-obzl P-mesylate: Similar to the tosylate but with a mesyl group instead of a tosyl group.
Uniqueness: H-Cys(bzl)-obzl P-tosylate is unique due to the presence of both benzyl and tosyl protective groups. This dual protection allows for greater control and selectivity in peptide synthesis, making it a valuable compound in both research and industrial applications.
Propriétés
IUPAC Name |
benzyl (2R)-2-amino-3-benzylsulfanylpropanoate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S.C7H8O3S/c18-16(13-21-12-15-9-5-2-6-10-15)17(19)20-11-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,18H2;2-5H,1H3,(H,8,9,10)/t16-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOXTFAXWXQKPW-NTISSMGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CSCC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CSCC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
